Methyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate
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Overview
Description
Methyl 2,2-dimethyl-6-azaspiro[34]octane-8-carboxylate is a chemical compound with the molecular formula C11H19NO2 It is part of the azaspiro compound family, which is characterized by a spirocyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving spirocyclic compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound has a similar spirocyclic structure but contains an oxygen atom in place of one of the carbon atoms.
Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride: This compound is a hydrochloride salt form of a similar azaspiro compound.
Uniqueness
Methyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methyl groups and spirocyclic structure contribute to its stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-10(2)5-11(6-10)7-12-4-8(11)9(13)14-3/h8,12H,4-7H2,1-3H3 |
InChI Key |
SMLWFSJIUQTJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CNCC2C(=O)OC)C |
Origin of Product |
United States |
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